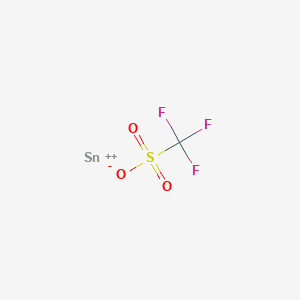
8-Fluoroquinazoline-2,4-diamine
Übersicht
Beschreibung
8-Fluoroquinazoline-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C8H7FN4 It is characterized by the presence of a quinazoline core structure substituted with a fluorine atom at the 8th position and amino groups at the 2nd and 4th positions
Wissenschaftliche Forschungsanwendungen
8-Fluoroquinazoline-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of biological pathways and as a potential inhibitor of specific enzymes.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Safety and Hazards
The safety data sheet for 8-Fluoroquinazoline-2,4-diamine indicates that it is harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to rinse the mouth with water and consult a physician .
Wirkmechanismus
Mode of Action
The exact mode of action of 8-Fluoroquinazoline-2,4-diamine is currently unknown . Quinazoline derivatives have been found to inhibit the replication of certain viruses, suggesting that this compound may interact with viral proteins or enzymes .
Biochemical Pathways
It has been suggested that quinazoline derivatives may interfere with the life cycle of viruses, potentially affecting viral entry, replication, assembly, or release .
Result of Action
This compound has been identified as a potential inhibitor of Chikungunya and Ross River viruses . It was found to be more protective than the traditional drug ribavirin against Chikungunya virus (CHIKV), reducing CHIKV plaque-forming units by several log units .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinazoline-2,4-diamine typically involves the reaction of 8-fluoroquinazoline with suitable amine sources under controlled conditions. One common method involves the nitration of guanidine carbonate followed by reduction to yield the desired diamine compound . Another approach includes the reaction of 8-fluoroquinazoline with carbon tetrachloride, chloroform, and nitric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as nitration, reduction, and purification to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
8-Fluoroquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The amino groups at the 2nd and 4th positions can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinazoline-2,4-diamine: Similar in structure but with the fluorine atom at the 6th position.
2,4-Diaminoquinazoline: Lacks the fluorine substitution.
8-Chloroquinazoline-2,4-diamine: Contains a chlorine atom instead of fluorine at the 8th position.
Uniqueness
8-Fluoroquinazoline-2,4-diamine is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical properties and reactivity compared to its analogs. This fluorine substitution enhances its potential as a bioactive compound and its utility in various chemical reactions.
Eigenschaften
IUPAC Name |
8-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZWXLZTWRYIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919671 | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-79-1, 915402-31-2 | |
| Record name | 8-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoroquinazoline-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride](/img/structure/B7768716.png)



![(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768752.png)

